molecular formula C12H18ClNO B3021179 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride CAS No. 1177308-54-1

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B3021179
CAS No.: 1177308-54-1
M. Wt: 227.73 g/mol
InChI Key: VWOJSYPNEPIVGQ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 2-ethoxyphenyl substituent at the 2-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to the structural versatility of pyrrolidine scaffolds, which are common in bioactive molecules. The ethoxy group at the ortho position of the phenyl ring may influence physicochemical properties (e.g., lipophilicity, solubility) and receptor-binding interactions.

Properties

IUPAC Name

2-(2-ethoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-14-12-8-4-3-6-10(12)11-7-5-9-13-11;/h3-4,6,8,11,13H,2,5,7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOJSYPNEPIVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Studies

  • Antimicrobial Activity : Research indicates that 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride exhibits significant antibacterial properties. In studies, it demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL and 0.025 mg/mL, respectively.
CompoundTarget PathogenMIC (mg/mL)
2-(2-Ethoxyphenyl)pyrrolidineStaphylococcus aureus0.0039
Escherichia coli0.025
Other Pyrrolidine DerivativesBacillus mycoides0.0048
Candida albicans0.039
  • Neuroprotective Effects : Emerging studies suggest that this compound may inhibit acetylcholinesterase (AChE) activity, which is beneficial for treating neurodegenerative diseases such as Alzheimer's disease. The compound exhibited a high selectivity index for AChE inhibition (75% inhibition) compared to other derivatives.
CompoundAChE Inhibition (%)Selectivity Index
2-(2-Ethoxyphenyl)pyrrolidine75%High
Other Pyrrolidine DerivativesVariedModerate

Industrial Applications

  • Synthesis of Specialty Chemicals : The compound serves as a building block for synthesizing more complex molecules in pharmaceutical chemistry. Its ability to undergo various chemical transformations makes it suitable for asymmetric synthesis and the production of chiral compounds.

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between 2-(2-ethoxyphenyl)pyrrolidine hydrochloride and its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS RN Key Features
This compound 2-ethoxyphenyl Not provided Not available Target compound; ethoxy group may enhance metabolic stability vs. methoxy.
2-(2-Methoxyphenyl)pyrrolidine hydrochloride 2-methoxyphenyl ~255.7 (est.) 1177352-20-3 Methoxy substituent reduces steric bulk; potentially higher solubility .
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride 2-chloro-6-fluorophenyl 236.11 1381928-56-8 Halogenated phenyl group; chirality (R-configuration) may affect activity .
2-(4-Iodophenyl)pyrrolidine hydrochloride 4-iodophenyl 309.58 1423027-87-5 Iodo substituent increases molecular weight; potential for radiolabeling .
2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride 2-fluorophenethyl 229.72 2098065-51-9 Ethyl linker introduces conformational flexibility; fluorine enhances bioavailability .

Physicochemical and Pharmacological Insights

  • Solubility and Lipophilicity :
    • Methoxy and ethoxy groups enhance solubility compared to halogenated derivatives (e.g., chloro, fluoro) due to reduced hydrophobicity .
    • Iodine in 2-(4-iodophenyl)pyrrolidine increases molecular weight and may limit blood-brain barrier penetration .
  • Bioactivity Trends: Fluorinated analogs (e.g., ) are common in CNS drugs due to fluorine’s electronegativity and metabolic stability. The ethyl linker in 2-[2-(2-fluorophenyl)ethyl]pyrrolidine () could mimic endogenous neurotransmitters like dopamine, suggesting CNS applications .

Biological Activity

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores the synthesis, structure, and biological activities of this compound, focusing on its pharmacological properties as well as its applications in various fields.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-ethoxybenzaldehyde with pyrrolidine under acidic conditions. The resulting compound features a pyrrolidine ring attached to a phenyl group, which is further substituted with an ethoxy group. This structural configuration may influence its biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against these strains .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget PathogenMIC (mg/mL)
2-(2-Ethoxyphenyl)pyrrolidineStaphylococcus aureus0.0039
Escherichia coli0.025
Other Pyrrolidine DerivativesBacillus mycoides0.0048
Candida albicans0.039

The antimicrobial efficacy of pyrrolidine derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells. The presence of electron-donating and electron-withdrawing groups on the phenyl ring can enhance these activities by altering the electronic properties of the compound, thus affecting its interaction with microbial targets .

Study on Antibacterial Activity

A notable study evaluated the antibacterial properties of several pyrrolidine derivatives, including this compound. The results indicated that these compounds exhibited potent activity against various bacterial strains, with specific derivatives demonstrating complete bacterial death within hours of exposure . This highlights the potential for developing new antimicrobial agents based on the structure of pyrrolidine.

Neuroprotective Effects

In addition to antimicrobial properties, there is emerging evidence suggesting that pyrrolidine derivatives may possess neuroprotective effects. Research has shown that certain compounds can inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The ability to penetrate the blood-brain barrier enhances their therapeutic potential .

Table 2: Neuroprotective Activity of Pyrrolidine Derivatives

CompoundAChE Inhibition (%)Selectivity Index
2-(2-Ethoxyphenyl)pyrrolidine75%High
Other Pyrrolidine DerivativesVariedModerate

Q & A

What are the key considerations for designing a synthetic route for 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride?

Answer:
A robust synthetic route should prioritize regioselectivity and yield optimization. For pyrrolidine derivatives, common strategies include:

  • Nucleophilic substitution : Reacting a pyrrolidine precursor with a 2-ethoxyphenyl electrophile (e.g., aryl halides or triflates) under basic conditions (e.g., NaOH in dichloromethane) .
  • Reductive amination : If the ethoxyphenyl group is introduced via a ketone intermediate, followed by reduction to form the pyrrolidine ring .
  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during synthesis, followed by acidic deprotection .
    Methodological Tip : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst) and minimize side products .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks for the ethoxyphenyl group (e.g., aromatic protons at δ 6.8–7.5 ppm, ethoxy methylene at δ 4.0–4.5 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity .
    • NOESY : Identify spatial proximity between the pyrrolidine ring and ethoxyphenyl substituent .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and rule out impurities.
  • X-ray Crystallography : For absolute stereochemical confirmation if chiral centers exist .

What methodological approaches are recommended for analyzing the compound’s solubility and stability in biological assays?

Answer:

  • Solubility :
    • HPLC-UV : Measure solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO) at varying pH levels.
    • Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability .
  • Stability :
    • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions, then quantify degradation products via LC-MS .
    • Long-Term Storage : Store lyophilized at -80°C with desiccants to prevent hydrolysis of the ethoxy group .

How can computational chemistry aid in predicting the compound’s reactivity and binding affinity?

Answer:

  • Quantum Mechanics (QM) :
    • Reaction Pathway Analysis : Use density functional theory (DFT) to model intermediates and transition states in synthesis (e.g., B3LYP/6-31G* level) .
  • Molecular Docking :
    • AutoDock Vina : Screen against target receptors (e.g., GPCRs) to predict binding modes and affinity. Validate with experimental IC50 values .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess stability of interactions over time .

What strategies mitigate contradictions in biological activity data across studies?

Answer:

  • Standardized Assays : Use validated protocols (e.g., FRET for enzyme inhibition, radioligand binding for receptor affinity) to ensure reproducibility .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS, as discrepancies may arise from in situ metabolic activation .
  • Orthogonal Validation : Confirm results using independent methods (e.g., SPR for binding kinetics alongside cellular assays) .

How can researchers optimize reaction selectivity to avoid byproducts in large-scale synthesis?

Answer:

  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps to suppress homocoupling byproducts .
  • Flow Chemistry : Enhance heat/mass transfer for exothermic reactions, improving regioselectivity .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust parameters dynamically .

What are the best practices for evaluating the compound’s potential as a CNS drug candidate?

Answer:

  • Blood-Brain Barrier (BBB) Penetration :
    • PAMPA-BBB : Measure permeability in vitro. LogP values <5 and polar surface area <90 Ų are favorable .
  • In Vivo PK/PD : Administer to rodent models and quantify brain-to-plasma ratios via LC-MS .
  • Toxicity Screening : Assess hERG inhibition and cytochrome P450 interactions early to de-risk development .

How do structural modifications (e.g., substituent variations) impact the compound’s pharmacological profile?

Answer:

  • SAR Studies :
    • Replace the ethoxy group with methoxy or halogens to evaluate effects on potency and selectivity .
    • Modify pyrrolidine ring saturation (e.g., tetrahydrofuran vs. piperidine) to alter conformational flexibility .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Ethoxyphenyl)pyrrolidine hydrochloride
Reactant of Route 2
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